![molecular formula C14H13ClN2O2 B4699334 N-[2-(2-chlorophenoxy)ethyl]nicotinamide](/img/structure/B4699334.png)
N-[2-(2-chlorophenoxy)ethyl]nicotinamide
Overview
Description
N-[2-(2-chlorophenoxy)ethyl]nicotinamide, also known as CLEN, is a synthetic compound that belongs to the class of nicotinamide derivatives. It has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and metabolic disorders.
Mechanism of Action
The exact mechanism of action of N-[2-(2-chlorophenoxy)ethyl]nicotinamide is not fully understood. However, it has been suggested that N-[2-(2-chlorophenoxy)ethyl]nicotinamide exerts its effects through the activation of various signaling pathways, including the AMP-activated protein kinase (AMPK) pathway and the peroxisome proliferator-activated receptor (PPAR) pathway. Activation of these pathways can lead to changes in gene expression, metabolism, and cellular processes, ultimately resulting in the observed effects of N-[2-(2-chlorophenoxy)ethyl]nicotinamide.
Biochemical and Physiological Effects:
N-[2-(2-chlorophenoxy)ethyl]nicotinamide has been shown to have various biochemical and physiological effects. In cancer research, N-[2-(2-chlorophenoxy)ethyl]nicotinamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth and metastasis. In inflammation research, N-[2-(2-chlorophenoxy)ethyl]nicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of inflammatory cells. In metabolic disorder research, N-[2-(2-chlorophenoxy)ethyl]nicotinamide has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce adiposity and inflammation in adipose tissue.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(2-chlorophenoxy)ethyl]nicotinamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted effects on specific cellular processes. Additionally, N-[2-(2-chlorophenoxy)ethyl]nicotinamide has been shown to have low toxicity in animal studies, suggesting its potential as a safe and effective therapeutic agent. However, one limitation of using N-[2-(2-chlorophenoxy)ethyl]nicotinamide in lab experiments is its limited solubility in water, which may require the use of solvents or other methods to improve its bioavailability.
Future Directions
There are several future directions for research on N-[2-(2-chlorophenoxy)ethyl]nicotinamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of N-[2-(2-chlorophenoxy)ethyl]nicotinamide. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[2-(2-chlorophenoxy)ethyl]nicotinamide and its effects on various signaling pathways. Furthermore, the potential therapeutic applications of N-[2-(2-chlorophenoxy)ethyl]nicotinamide in other fields, such as neurodegenerative diseases and cardiovascular disorders, should be explored. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(2-chlorophenoxy)ethyl]nicotinamide in humans.
Scientific Research Applications
N-[2-(2-chlorophenoxy)ethyl]nicotinamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and metabolic disorders. In cancer research, N-[2-(2-chlorophenoxy)ethyl]nicotinamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, N-[2-(2-chlorophenoxy)ethyl]nicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In metabolic disorder research, N-[2-(2-chlorophenoxy)ethyl]nicotinamide has been shown to improve glucose tolerance and insulin sensitivity, suggesting its potential as a treatment for type 2 diabetes.
properties
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-5-1-2-6-13(12)19-9-8-17-14(18)11-4-3-7-16-10-11/h1-7,10H,8-9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOZVWRSKADZFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)C2=CN=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.